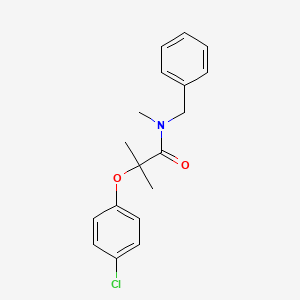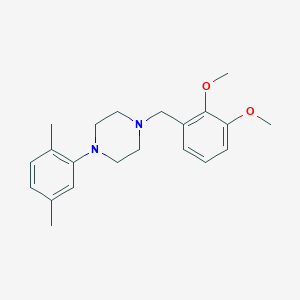
N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide is a chemical compound that belongs to the class of amides. It is commonly known as BDP or benzamil. This compound has been extensively studied for its various applications in scientific research.
Mécanisme D'action
BDP works by selectively blocking the epithelial sodium channels in the kidneys, lungs, and other tissues. This results in the reduction of sodium reabsorption and the excretion of excess sodium and water from the body. BDP has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. It has been found to reduce blood pressure by decreasing sodium reabsorption in the kidneys. BDP has also been shown to improve lung function and reduce airway inflammation in patients with asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BDP in lab experiments is its high selectivity for ENaC, which allows for the specific inhibition of sodium channels. BDP is also relatively easy to synthesize and has a high purity when recrystallized. However, one of the limitations of using BDP is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of BDP in scientific research. One area of interest is the development of new drugs based on the structure of BDP that can be used to treat inflammatory diseases. Another area of interest is the study of the effects of BDP on other ion channels and transporters in the body. Additionally, the potential toxicity of BDP needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide or BDP is a chemical compound that has been extensively studied for its various applications in scientific research. It has been found to have potential as a selective inhibitor of ENaC and as a treatment for inflammatory diseases such as asthma and COPD. The synthesis method of BDP involves the reaction of benzylamine with 4-chlorophenoxyacetyl chloride in the presence of triethylamine. The future directions for the use of BDP in scientific research include the development of new drugs and further studies of its potential toxicity.
Méthodes De Synthèse
The synthesis of BDP involves the reaction of benzylamine with 4-chlorophenoxyacetyl chloride in the presence of triethylamine. The resulting product is then treated with dimethylpropanoyl chloride to obtain BDP. The purity of the compound can be enhanced by recrystallization from ethanol.
Applications De Recherche Scientifique
BDP has been widely used in scientific research for its various applications. It has been studied for its potential as a selective inhibitor of epithelial sodium channels (ENaC), which are involved in the regulation of sodium and water balance in the body. BDP has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,22-16-11-9-15(19)10-12-16)17(21)20(3)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHHGVYAJOMCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5746611.png)
![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746613.png)

![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5746623.png)
![3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5746632.png)
![2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5746640.png)

![4-{[(2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5746665.png)
![2-[(4-bromophenyl)amino]-N'-(4-nitrobenzylidene)propanohydrazide](/img/structure/B5746666.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5746673.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5746678.png)